3-Fluoro-5-(pentafluorosulfur)aniline
Übersicht
Beschreibung
3-Fluoro-5-(pentafluorosulfur)aniline is an organic compound with the molecular formula C6H5F6NS and a molecular weight of 237.17 g/mol . It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to an aniline ring. This compound is known for its unique physical and chemical properties, making it valuable in various scientific experiments and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pentafluorosulfur)aniline can be achieved through several methods. One common approach involves the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, resulting in the formation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene . This intermediate can then undergo further reactions to yield the desired compound. Another method involves the direct fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene . Additionally, fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These methods are designed to ensure high yields and purity of the final product. The use of advanced fluorination techniques and optimized reaction conditions is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . These reactions are influenced by the presence of the fluorine and pentafluorosulfur groups, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles . The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield novel (pentafluorosulfanyl)benzenes with various substitution patterns .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(pentafluorosulfur)aniline has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its stability and electron-withdrawing properties make it valuable in the development of new materials and pharmaceuticals . In biology and medicine, this compound is studied for its potential use in drug discovery and development . Additionally, it has applications in the agrochemical industry as a precursor for the synthesis of novel agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biological targets . These interactions can lead to the modulation of specific biochemical pathways, making the compound useful in various therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Fluoro-5-(pentafluorosulfur)aniline include other fluorinated anilines and pentafluorosulfanyl-substituted benzenes . Examples include 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and 4-nitro-1-(pentafluorosulfanyl)benzene .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a fluorine atom and a pentafluorosulfur group on the aniline ring . This combination imparts distinct physical and chemical properties, such as high stability, lipophilicity, and strong electron-withdrawing character . These properties make it particularly valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXWDLYDFAZNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.